molecular formula C42H87N29O7 B14236857 H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 CAS No. 208646-04-2

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2

Cat. No.: B14236857
CAS No.: 208646-04-2
M. Wt: 1110.3 g/mol
InChI Key: OAWPESDGCFOPMM-RMIXPHLWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each arginine residue is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular uptake and as a cell-penetrating peptide.

    Medicine: Explored for its potential in drug delivery systems due to its ability to cross cell membranes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with cellular membranes. The peptide’s high positive charge allows it to interact with negatively charged cell membranes, facilitating its uptake into cells. This property makes it an effective cell-penetrating peptide, which can be used to deliver therapeutic agents into cells.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A shorter version with six arginine residues.

    H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: An extended version with eight arginine residues.

    H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A further extended version with nine arginine residues.

Uniqueness

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is unique due to its optimal length, which balances cellular uptake efficiency and stability. Longer peptides may have higher uptake but can be less stable, while shorter peptides may be more stable but less efficient in cellular uptake.

Properties

CAS No.

208646-04-2

Molecular Formula

C42H87N29O7

Molecular Weight

1110.3 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C42H87N29O7/c43-22(8-1-15-59-36(45)46)30(73)67-24(10-3-17-61-38(49)50)32(75)69-26(12-5-19-63-40(53)54)34(77)71-28(14-7-21-65-42(57)58)35(78)70-27(13-6-20-64-41(55)56)33(76)68-25(11-4-18-62-39(51)52)31(74)66-23(29(44)72)9-2-16-60-37(47)48/h22-28H,1-21,43H2,(H2,44,72)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,78)(H,71,77)(H4,45,46,59)(H4,47,48,60)(H4,49,50,61)(H4,51,52,62)(H4,53,54,63)(H4,55,56,64)(H4,57,58,65)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

OAWPESDGCFOPMM-RMIXPHLWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Origin of Product

United States

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